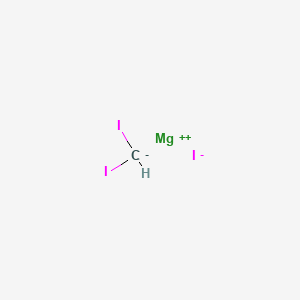
Magnesium iodide diiodomethanide (1/1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium iodide diiodomethanide (1/1/1) is a chemical compound that combines magnesium iodide and diiodomethane in a 1:1:1 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium iodide diiodomethanide can be synthesized through the reaction of magnesium iodide with diiodomethane. The reaction typically occurs in an anhydrous environment to prevent the formation of hydrates. One common method involves mixing powdered elemental iodine and magnesium metal in the presence of diiodomethane under anhydrous conditions, often using dry-diethyl ether as a solvent .
Industrial Production Methods
Industrial production of magnesium iodide diiodomethanide may involve large-scale reactions using similar principles as laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium iodide diiodomethanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and iodine.
Reduction: It can be reduced to form magnesium metal and diiodomethane.
Substitution: The iodide ions can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Typically involves heating in the presence of oxygen or other oxidizing agents.
Reduction: Can be achieved using reducing agents such as potassium metal.
Substitution: Often carried out in the presence of solvents like diethyl ether or tetrahydrofuran (THF).
Major Products
Oxidation: Magnesium oxide and iodine.
Reduction: Magnesium metal and diiodomethane.
Substitution: Various halide or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
Magnesium iodide diiodomethanide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Investigated for its potential use in drug synthesis and development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism by which magnesium iodide diiodomethanide exerts its effects involves the interaction of magnesium ions with various molecular targets. The compound can act as a Lewis acid, facilitating the formation of new chemical bonds by accepting electron pairs from nucleophiles. This property is particularly useful in organic synthesis, where it can catalyze reactions and stabilize intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium iodide: An inorganic compound with similar reactivity but lacks the diiodomethane component.
Magnesium bromide: Another halide of magnesium with different reactivity and applications.
Magnesium chloride: Commonly used in various industrial processes but has different chemical properties.
Uniqueness
Its ability to participate in both halide and organic reactions makes it a versatile reagent in chemical synthesis .
Propriétés
Numéro CAS |
143251-24-5 |
|---|---|
Formule moléculaire |
CHI3Mg |
Poids moléculaire |
418.04 g/mol |
Nom IUPAC |
magnesium;diiodomethane;iodide |
InChI |
InChI=1S/CHI2.HI.Mg/c2-1-3;;/h1H;1H;/q-1;;+2/p-1 |
Clé InChI |
QSJHQAQTYYWINY-UHFFFAOYSA-M |
SMILES canonique |
[CH-](I)I.[Mg+2].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


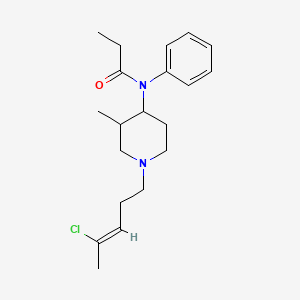
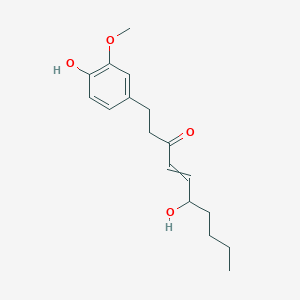
![2-Cyclohexen-1-ol, 4-[(phenylmethoxy)methyl]-, (1R,4S)-](/img/structure/B15164380.png)
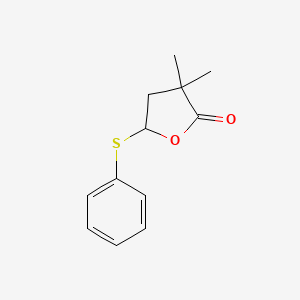
![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B15164402.png)
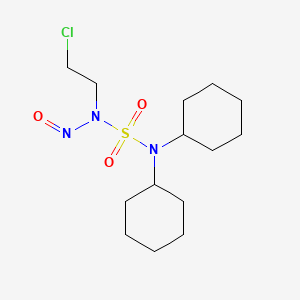
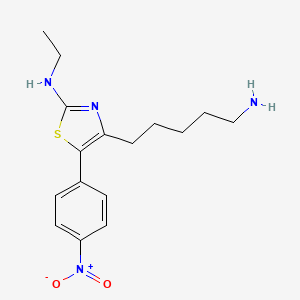
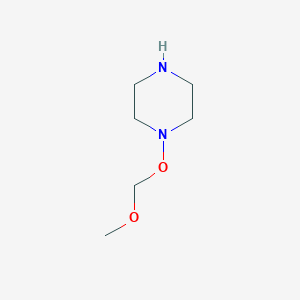
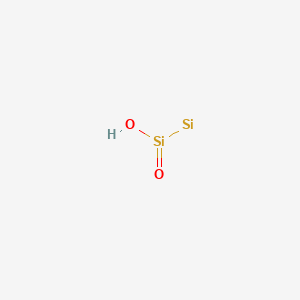
![8-{(E)-[(Thiophen-3-yl)methylidene]amino}naphthalen-1-amine](/img/structure/B15164440.png)
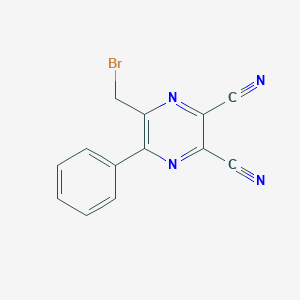
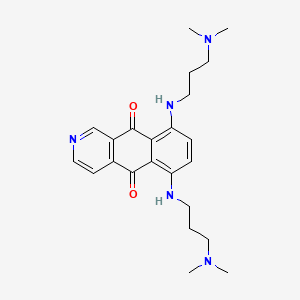
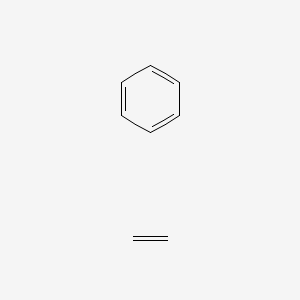
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-fluorophenyl)propanamide](/img/structure/B15164468.png)
